Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine
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Overview
Description
Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine is an organic compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine typically involves the following steps:
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Formation of the Benzylamine Intermediate:
Starting Materials: 4-bromobenzylamine and 2-pyridineboronic acid.
Reaction Conditions: The Suzuki coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Product: 4-(pyridin-2-yl)benzylamine.
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Cycloheptylation:
Starting Materials: 4-(pyridin-2-yl)benzylamine and cycloheptyl bromide.
Reaction Conditions: Nucleophilic substitution reaction in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Product: this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The benzylamine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines or amides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted benzylamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Chemical Reactivity: The presence of the pyridine and benzylamine moieties allows for various chemical interactions, including coordination with metal ions and participation in redox reactions.
Comparison with Similar Compounds
Cyclohexyl-(4-pyridin-2-yl-benzyl)-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctyl-(4-pyridin-2-yl-benzyl)-amine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
4-(Pyridin-2-yl)benzylamine: Lacks the cycloheptyl group, making it less sterically hindered.
Uniqueness: Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine is unique due to the presence of the cycloheptyl group, which introduces additional steric bulk and potential conformational flexibility. This can influence its reactivity and interactions with biological targets or other molecules.
Properties
IUPAC Name |
N-[(4-pyridin-2-ylphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-4-8-18(7-3-1)21-15-16-10-12-17(13-11-16)19-9-5-6-14-20-19/h5-6,9-14,18,21H,1-4,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSIKQKWPREYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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